molecular formula C8H8N2O2 B2473008 N-(3-Formylpyridin-2-YL)acetamide CAS No. 54856-85-8

N-(3-Formylpyridin-2-YL)acetamide

Cat. No.: B2473008
CAS No.: 54856-85-8
M. Wt: 164.164
InChI Key: ZEIMWQBUVOJXJU-UHFFFAOYSA-N
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Description

N-(3-Formylpyridin-2-YL)acetamide: is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, characterized by the presence of a formyl group at the 3-position and an acetamide group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 3-formylpyridine with acetamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Formylpyridin-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Formylpyridin-2-YL)acetamide is unique due to the presence of both the formyl and acetamide groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-formylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(12)10-8-7(5-11)3-2-4-9-8/h2-5H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIMWQBUVOJXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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